1-Isocyanato-2,3-dimethoxybenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

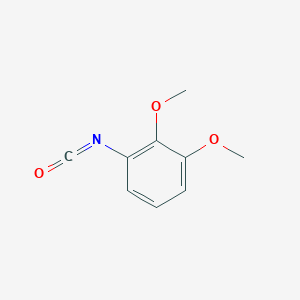

1-Isocyanato-2,3-dimethoxybenzene is a chemical compound with the molecular formula C9H9NO3 and a molecular weight of 179.18 . It is a biochemical used for proteomics research .

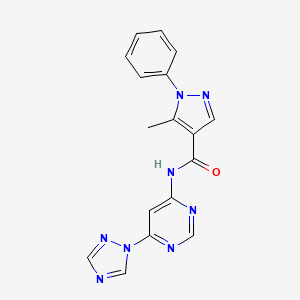

Molecular Structure Analysis

The molecular structure of 1-Isocyanato-2,3-dimethoxybenzene consists of a benzene ring with two methoxy groups and an isocyanate group .Physical And Chemical Properties Analysis

1-Isocyanato-2,3-dimethoxybenzene is a liquid . Its exact physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources.Wissenschaftliche Forschungsanwendungen

Non-aqueous Redox Flow Batteries

One significant application of dimethoxybenzene derivatives is in the development of catholyte materials for non-aqueous redox flow batteries. These derivatives, particularly those with bicyclic substitutions, exhibit high open-circuit potentials and excellent electrochemical reversibility. A novel molecule, 9,10-bis(2-methoxyethoxy)-1,2,3,4,5,6,7,8-octahydro-1,4:5,8-dimethanenoanthracene (BODMA), has shown greater solubility and superior chemical stability in its charged state, indicating potential for enhanced battery performance and longevity (Jingjing Zhang et al., 2017).

Medical Intermediate Synthesis

Dimethoxybenzene derivatives have been utilized in the synthesis of medical intermediates. For instance, the preparation method for 2,5-dimethoxy-4-ethylthio-benzeneethanamine, a compound used in treating psychotic and schizophrenic psychosis, starts from 1,4-dimethoxybenzene. This demonstrates the versatility of dimethoxybenzene derivatives in pharmaceutical synthesis (Z. Zhimin, 2003).

Analytical Chemistry and Environmental Science

In analytical chemistry and environmental science, derivatives of dimethoxybenzene, such as 1,2-dimethoxybenzene, have been studied for their reactivity with ozone in aqueous solutions. This research is crucial for understanding the degradation pathways of lignin and related compounds in natural water bodies (E. Mvula et al., 2009).

Overcharge Protection in Lithium Batteries

Another application is in the field of lithium batteries, where dimethoxybenzene derivatives serve as redox shuttle additives for overcharge protection. These compounds, including 4-tertbutyl-1,2-dimethoxybenzene, provide feasible overcharge protection without detrimental influences on the charge–discharge behaviors of lithium batteries, showing promise for enhancing battery safety and efficiency (Jinkui Feng et al., 2007).

Organic Synthesis and Catalysis

The derivatives of dimethoxybenzene have also found applications in organic synthesis and catalysis. For example, silica nanoparticles derived from organic laboratory waste of silica gel have been used as a highly efficient catalyst for the one-pot synthesis of 2,3-dihydro-1H-isoindolone derivatives, showcasing the potential of dimethoxybenzene derivatives in green chemistry and sustainable synthesis practices (A. Ramazani et al., 2011).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 1-Isocyanato-2,3-dimethoxybenzene is the benzene ring in organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring is especially stable and wants to be retained during reactions .

Mode of Action

1-Isocyanato-2,3-dimethoxybenzene interacts with its targets through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by 1-Isocyanato-2,3-dimethoxybenzene is the electrophilic aromatic substitution pathway . This pathway maintains the aromaticity of the benzene ring during reactions . The downstream effects of this pathway involve the formation of a substituted benzene ring .

Result of Action

The molecular and cellular effects of 1-Isocyanato-2,3-dimethoxybenzene’s action result in the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed during the electrophilic aromatic substitution .

Eigenschaften

IUPAC Name |

1-isocyanato-2,3-dimethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-12-8-5-3-4-7(10-6-11)9(8)13-2/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJBJSNTODHAAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)N=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isocyanato-2,3-dimethoxybenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2570092.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2570094.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2570101.png)

![2-(4-fluorophenyl)-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2570102.png)

![2-((5-Phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2570107.png)

![N-(2-methoxyethyl)-6-methyl-4-oxo-N-(thiophen-2-ylmethyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2570109.png)